![molecular formula C13H27NO B13282733 4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13282733.png)
4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol
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Overview
Description
4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol is a chemical compound with a complex structure that includes both an alcohol and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol typically involves the reaction of 2-methylcyclohexylamine with 4-methylpentan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The alcohol group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexylamine: Shares the cyclohexylamine structure but lacks the additional alcohol group.
4-Methylpentan-1-ol: Contains the alcohol group but lacks the cyclohexylamine structure.
Uniqueness
4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol is unique due to the presence of both an amine and an alcohol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Biological Activity
4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol is a compound with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pentanol backbone with a methylcyclohexyl group and an amino functional group, which may influence its biological interactions.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that related compounds may modulate neurotransmitter levels, potentially impacting mood disorders.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro and in vivo.
Table 1: Summary of Biological Activities of Related Compounds
Toxicological Profile
The safety profile of this compound has not been extensively studied; however, preliminary data from related compounds suggest that they may exhibit low toxicity at therapeutic doses.
Case Study: Acute Toxicity Assessment
A study conducted on a related compound indicated an LD50 value greater than 2000 mg/kg in rodents, suggesting a favorable safety margin for further research .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin and dopamine receptors may play a role in its antidepressant effects.
- Enzyme Inhibition : Compounds in this class may inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory properties.
Properties
Molecular Formula |
C13H27NO |
---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10(2)8-12(9-15)14-13-7-5-4-6-11(13)3/h10-15H,4-9H2,1-3H3 |
InChI Key |
OKNJQBIBUICFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(CC(C)C)CO |
Origin of Product |
United States |
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